(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

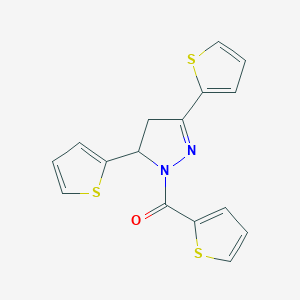

The compound “(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” is a pyrazoline-based heterocyclic molecule featuring three thiophene substituents. Its core structure consists of a 4,5-dihydropyrazol-1-yl ring substituted at positions 3 and 5 with thiophen-2-yl groups, while a thiophen-2-yl methanone moiety is attached to the pyrazoline nitrogen. This architecture confers unique electronic properties due to the conjugated π-systems of the thiophene rings, making it a candidate for applications in medicinal chemistry and materials science.

Synthesis:

The compound is synthesized via two primary routes:

- Method A: Conventional reflux of 3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with hydrazonoyl halides in dioxane containing triethylamine (TEA) for 6–10 hours .

- Method B: Microwave-assisted synthesis at 500 W and 150°C, which reduces reaction time while yielding identical products .

Properties

IUPAC Name |

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS3/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSZNYEXXTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a derivative of pyrazole that has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine and carbonyl compounds. Recent studies highlight microwave-assisted synthesis as an efficient method that significantly reduces reaction time and improves yield compared to traditional heating methods .

Synthetic Pathway

- Starting Materials : Thiophene derivatives and hydrazine.

- Reagents : Ethanol as a solvent, with possible use of catalysts.

- Conditions : Microwave irradiation or reflux under controlled temperatures.

Structural Characteristics

The compound features a central pyrazole ring with two thiophene groups attached. The crystal structure reveals that the pyrazole ring adopts a twisted conformation, which influences its interactions in biological systems. Notably, hydrogen bonding and π-π interactions are present within the crystal lattice, potentially affecting biological activity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using serial dilution methods, indicating effective antibacterial properties .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | E. coli | 20 |

| Target Compound | Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of NF-kB signaling pathways .

Antitumor Potential

Preliminary studies suggest that compounds with a similar structure to (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone may possess antitumor activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives against a panel of pathogens. The target compound demonstrated superior activity against Gram-positive bacteria compared to controls.

- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in swelling and pain scores compared to untreated groups.

- Antitumor Activity : In vitro studies using cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.

Scientific Research Applications

Biological Activities

Research indicates that (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone possesses significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit considerable antimicrobial properties against various pathogens. For instance, related compounds have shown effective antifungal activity with EC50 values lower than standard antifungal agents .

Anticancer Potential

The compound's structure allows it to interact with specific biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

Material Science Applications

Beyond biological applications, the unique electronic properties of (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone make it suitable for material science applications:

Organic Photovoltaics

The compound's ability to form stable thin films and its favorable charge transport properties position it as a candidate for organic photovoltaic devices. Research into thiophene-based materials has shown promising results in enhancing the efficiency of solar cells .

Sensors

Due to its electronic properties and stability, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The integration of thiophene units enhances the sensitivity and selectivity of such devices .

Case Study 1: Antifungal Activity

A series of compounds derived from (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone were synthesized and evaluated for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications to the thiophene rings significantly affected the antifungal potency, with some derivatives exhibiting EC50 values significantly lower than existing treatments .

Case Study 2: Organic Photovoltaics

In a study exploring organic photovoltaic applications, a polymer incorporating (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone was fabricated into thin films. The photovoltaic devices demonstrated an efficiency improvement over traditional materials due to enhanced charge transport characteristics attributed to the compound's structure .

Comparison with Similar Compounds

Key Properties :

- Antimicrobial Activity : Demonstrated efficacy against bacterial and fungal strains, likely due to the electron-rich thiophene groups enhancing membrane interaction .

- Structural Features : The planar thiophene substituents and pyrazoline core facilitate π-π stacking and hydrogen bonding, critical for biological activity .

The following table compares the target compound with structurally related pyrazoline and heterocyclic derivatives, emphasizing synthesis, biological activity, and physicochemical properties.

Key Comparative Insights:

Structural Modifications and Activity: The target compound’s three thiophene groups enhance antimicrobial activity compared to analogs with fewer thiophene units (e.g., benzothiazole or quinoline derivatives) . Replacement of thiophene with polar groups (e.g., cyano, amino) improves solubility but reduces membrane penetration, limiting antimicrobial efficacy .

Synthetic Efficiency :

- Microwave-assisted synthesis (Method B) reduces reaction time by ~50% compared to conventional reflux, a trend observed in related pyrazoline-thiazole hybrids .

Biological Applications: Quinoline- and indole-containing analogs exhibit anticancer activity, whereas thiophene-rich derivatives like the target compound prioritize antimicrobial effects .

Crystallographic and Electronic Properties :

- The methoxy group in benzothiazole derivatives enhances crystallinity, while thiophene substituents in the target compound favor charge delocalization, critical for redox-mediated bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.